molecular formula C14H10FN B1330231 2-(4-Fluorophenyl)-2-phenylacetonitrile CAS No. 719-82-4

2-(4-Fluorophenyl)-2-phenylacetonitrile

Cat. No. B1330231
CAS RN: 719-82-4
M. Wt: 211.23 g/mol
InChI Key: LRNPWSOSXVCRKG-UHFFFAOYSA-N
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Description

The compound 2-(4-Fluorophenyl)-2-phenylacetonitrile is a fluorinated α-aminonitrile that has been synthesized and characterized through various methods including elemental analysis, spectral analysis, and X-ray crystallography. It exhibits interesting chemical reactivity and has potential applications in medicinal chemistry, as indicated by its docking into the indoleamine 2,3-dioxygenase enzyme .

Synthesis Analysis

The synthesis of related fluorinated compounds often follows a 'green protocol', minimizing the environmental impact of the chemical processes. For instance, the synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile involves direct methods and has been characterized by X-ray diffraction . Other methods for introducing fluorine into acetonitrile derivatives include the treatment of benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride (DAST) . Additionally, the synthesis of 4-phenyl-3-oxobutanenitrile, a related compound, is achieved through the reaction of ethyl phenylacetate with acetonitrile .

Molecular Structure Analysis

The molecular structure of fluorinated acetonitriles has been extensively studied using X-ray crystallography. The compound from paper crystallizes in the orthorhombic space group Pbca, and its equilibrium geometry has been analyzed using DFT-B3LYP/6-311++G(d,p) method. Similarly, the structure of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, another fluorinated molecule, has been determined to exist in a monoclinic P21/c space group .

Chemical Reactions Analysis

The reactivity of fluorinated acetonitriles can be quite diverse. For example, the electrolytic reduction of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile leads to the cleavage of carbon-sulfur and/or carbon-fluorine bonds . An unusual reactivity was reported for 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, where the loss of three fluorine atoms resulted in the formation of a trimeric compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated acetonitriles are influenced by the presence of the fluorine atom. The use of 2-fluoro-2-phenylacetic acid as a chiral derivatizing agent demonstrates the sensitivity of fluorine NMR spectroscopy to enantiomeric distinctions . The electronic and spatial structure of these compounds is often studied both theoretically and experimentally to understand their reactivity and potential as inhibitors for various diseases, such as hepatitis B .

Scientific Research Applications

  • Synthesis of 2-amino-4-arylpyrimidine derivatives

    • Field : Organic Chemistry
    • Application : 2-(4-Fluorophenyl)ethylamine may be employed as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives .
    • Method : The exact method is not specified, but it involves the use of 2-(4-Fluorophenyl)ethylamine as a nucleophile .
    • Results : The outcome of this application is the production of 2-amino-4-arylpyrimidine derivatives .
  • Preparation of ortho-metalated primary phenethylamines

    • Field : Organometallic Chemistry
    • Application : 2-(4-Fluorophenyl)ethylamine is suitable for use in the preparation of ortho-metalated primary phenethylamines having electron-releasing and electron-withdrawing groups on the aromatic ring, leading to complexes containing six-membered palladacycles .
    • Method : The exact method is not specified, but it involves the use of 2-(4-Fluorophenyl)ethylamine in the preparation of ortho-metalated primary phenethylamines .
    • Results : The outcome of this application is the production of complexes containing six-membered palladacycles .
  • Synthesis of Schiff Base Metal (II) Complexes

    • Field : Inorganic Chemistry
    • Application : A Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline .
    • Method : The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
    • Results : The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .
  • Biological Potential of Indole Derivatives

    • Field : Pharmacology
    • Application : Indole derivatives, which can be synthesized from compounds like 2-(4-Fluorophenyl)-2-phenylacetonitrile, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Method : The exact method is not specified, but it involves the synthesis of indole derivatives from compounds like 2-(4-Fluorophenyl)-2-phenylacetonitrile .
    • Results : The outcome of this application is the production of indole derivatives with diverse biological activities .
  • Synthesis of Schiff Base Metal (II) Complexes

    • Field : Inorganic Chemistry
    • Application : A Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline . This ligand was used to synthesize a new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes .
    • Method : The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The metal complexes were synthesized in a methanolic medium .
    • Results : The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .
  • Synthesis of Fluorinated Phenylalanines
    • Field : Pharmaceutical Chemistry
    • Application : Fluorinated phenylalanines, which can be synthesized from compounds like 2-(4-Fluorophenyl)-2-phenylacetonitrile, have had considerable industrial and pharmaceutical applications. They have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents .
    • Method : The exact method is not specified, but it involves the synthesis of fluorinated phenylalanines from compounds like 2-(4-Fluorophenyl)-2-phenylacetonitrile .
    • Results : The outcome of this application is the production of fluorinated phenylalanines with diverse biological activities .

Safety And Hazards

The safety data sheet for a similar compound, 4-Fluorophenylacetonitrile, indicates that it is a combustible material. Containers may explode when heated. Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF) .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “2-(4-Fluorophenyl)-2-phenylacetonitrile” and similar compounds could have potential applications in the future.

properties

IUPAC Name

2-(4-fluorophenyl)-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNPWSOSXVCRKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282010
Record name 2-(4-fluorophenyl)-2-phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-2-phenylacetonitrile

CAS RN

719-82-4
Record name 719-82-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23818
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-fluorophenyl)-2-phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CK Chan, MY Chang - Tetrahedron, 2017 - Elsevier
A new sequential, tandem synthesis of functionalized α-arylnitriles via the bromination/cyanation/deformylation of substituted deoxybenzoin has developed. CuBr 2 -promoted …
Number of citations: 6 www.sciencedirect.com
SR Shirsath, GH Shinde, AC Shaikh… - The Journal of …, 2018 - ACS Publications
BF 3 ·OEt 2 catalyzed 1,6-conjugate addition of tert-butyl isocyanide to para-quinone methides and fuchsones for the synthesis of α-diaryl and α-triaryl nitriles has been reported. This …
Number of citations: 43 pubs.acs.org
DT Chaplin - 2021 - search.proquest.com
Ion mobility spectrometry (IMS) is a fast growing technique which can be coupled with computational methods to elucidate properties of gas-phase ions. Proteomics, the study of …
Number of citations: 4 search.proquest.com

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